1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one
Overview
Description
“1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one” is a chemical compound . It is a trifluoromethyl ketone, which is a class of molecules with applications in a wide range of fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines . The key steps are an addition–elimination reaction to ETFBO followed by the thiazolium-catalyzed Stetter reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, reactions of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with arenes in trifluoromethanesulfonic acid have been reported .Scientific Research Applications
Metal Chelates Synthesis
1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one has been explored for the synthesis of metal chelates. Ho and Livingstone (1968) reported its use in the preparation of new fluorinated monothio-β-diketones and their nickel complexes, indicating its potential in creating metal-organic frameworks or coordination compounds (Ho & Livingstone, 1968).
Reactions with Benzenethiols
Zhao et al. (2010) studied the reactions of a similar compound, 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with benzenethiols. This research highlights the reactivity of such compounds in chemical synthesis, potentially leading to new organic compounds with varied applications (Zhao et al., 2010).
Interaction with C-Nucleophiles
Gorbunova et al. (1993) investigated the interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide and organozinc compounds. This study provides insights into the chemical behavior of these compounds with organometallic reagents, which is crucial in organic synthesis (Gorbunova et al., 1993).
Peptide Synthesis
In peptide synthesis, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one has been used as a protecting reagent. Gorbunova et al. (1991) demonstrated its efficacy in protecting the N-H terminal of amino acids, an essential step in peptide chain assembly (Gorbunova et al., 1991).
Synthesis of Heteroarenes
Sommer et al. (2017) utilized 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a building block for the preparation of trifluoromethyl-substituted heteroarenes. This approach demonstrates the versatility of such compounds in synthesizing complex organic structures, including pharmaceuticals (Sommer et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with amino groups to give n-protected amino acids, which are useful for peptide synthesis .
Biochemical Pathways
For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a related compound, reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .
Pharmacokinetics
The compound’s predicted boiling point is 2433±400 °C, and its predicted density is 1248±006 g/cm3 . These properties could potentially influence the compound’s bioavailability.
Result of Action
Similar compounds have been known to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
It’s known that similar compounds can react differently under varying conditions .
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-16-9-4-2-3-8(7-9)5-6-10(15)11(12,13)14/h2-7H,1H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWCMCXRYGCTCF-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876676 | |
Record name | 3-Buten-2-one,111-triF-4-(3-MeO-phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204708-11-2 | |
Record name | 3-Buten-2-one,111-triF-4-(3-MeO-phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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